molecular formula C18H26ClN3O2 B11932965 (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

Cat. No.: B11932965
M. Wt: 351.9 g/mol
InChI Key: TUAZNHHHYVBVBR-KGNCXOGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin hydrate involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses sodium borohydride to reduce the enamine, followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of saxagliptin hydrate typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of expensive catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: Saxagliptin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    5-Hydroxy saxagliptin: Formed through oxidation.

    Reduced saxagliptin: Formed through reduction reactions.

Scientific Research Applications

Saxagliptin hydrate has a wide range of scientific research applications:

Mechanism of Action

Saxagliptin hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion and decrease glucagon release, thereby improving glycemic control . Saxagliptin forms a reversible, histidine-assisted covalent bond with the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Uniqueness: Saxagliptin hydrate is unique in its high selectivity for dipeptidyl peptidase-4 and its ability to form a reversible covalent bond with the enzyme. This results in a prolonged duration of action and effective glycemic control .

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13?,14+,15-,17?,18?;/m1./s1

InChI Key

TUAZNHHHYVBVBR-KGNCXOGNSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1N(C(C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl

Origin of Product

United States

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